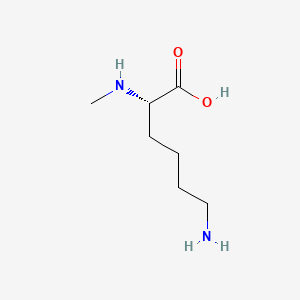

N(2)-methyl-L-lysine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N(2)-methyl-L-lysine (NML) is a naturally occurring amino acid found in proteins. It is an important component of the human body and has been studied extensively for its potential therapeutic and biological applications. NML is synthesized in the body from the amino acid lysine and is found in the form of a methyl ester or a methyl amide. It is also known as N-methyl-L-lysine, N-methyl-Lys, N-methyl-L-lysine methyl ester, N-methyl-L-lysine amide, and N-methyl-L-lysine methyl amide.

科学的研究の応用

N(2)-methyl-L-lysine is crucial in the post-translational modification of histone proteins, which impacts epigenetic status and controls various genetic processes like heterochromatin formation, genome imprinting, and transcriptional regulation (Nguyen et al., 2009).

The discovery and understanding of protein methylation, including lysine methylation, have evolved over decades, revealing its significant regulatory roles in cellular processes ranging from gene transcription to signal transduction (Murn & Shi, 2017).

Methylation states of specific lysine residues, such as histone H3 lysine 9 (H3-K9) and lysine 27 (H3-K27), are selectively present in chromatin subdomains, indicating their role in partitioning and epigenetic regulation (Peters et al., 2003).

Compounds that recognize N(2)-methylated lysine have potential as tools for studying biological mechanisms associated with lysine methylation and may have therapeutic applications (Peacock et al., 2016).

The molecular mechanism and physiological functions of lysine methylation in non-histone proteins are an area of ongoing research, with implications for understanding a broader range of substrate diversity (Shimazu et al., 2014).

The biological function of methylated basic amino acids like lysine and arginine, which are produced through enzymatic methylation, is not fully understood, but they have been implicated in the regulation of cell proliferation (Tyihák et al., 1977).

Small-molecule antagonists of methyl-lysine binding proteins have been developed, demonstrating the potential for targeted drug discovery against epigenetic marks (James et al., 2013).

Lysine methylation impacts the reactivity with damaged nucleotides in DNA, indicating a role in DNA repair mechanisms (Yang et al., 2019).

The diverse functions of histone lysine methylation in biological processes like X-chromosome inactivation and transcriptional regulation highlight the complexity and significance of this modification (Martin & Zhang, 2005).

特性

IUPAC Name |

(2S)-6-amino-2-(methylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYPWXRMOFUVGH-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N(2)-methyl-L-lysine | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Asparagine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B612889.png)